molecular formula C20H20BrN3O2S2 B11598171 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone

2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone

Cat. No.: B11598171
M. Wt: 478.4 g/mol
InChI Key: JGQGCONMAYIYTJ-UHFFFAOYSA-N
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Description

2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone is a complex organic compound characterized by its unique tricyclic structure, which includes sulfur, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents such as ammonia or amines.

    Attachment of the bromophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl precursor.

    Final functionalization: Introduction of the ethanone group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: Its structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes.

Industry

    Materials Science: The compound’s stability and functional groups make it suitable for incorporation into advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The compound’s mechanism of action in biological systems would depend on its interaction with specific molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-fluorophenyl)ethanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group in 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. This could result in different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications.

Properties

Molecular Formula

C20H20BrN3O2S2

Molecular Weight

478.4 g/mol

IUPAC Name

2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone

InChI

InChI=1S/C20H20BrN3O2S2/c1-10(2)15-7-13-16(8-26-15)28-19-17(13)18(22)23-20(24-19)27-9-14(25)11-3-5-12(21)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,22,23,24)

InChI Key

JGQGCONMAYIYTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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